molecular formula C13H13NO3 B1508741 3-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid

3-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B1508741
M. Wt: 231.25 g/mol
InChI Key: WBJZPJRQCLHHPM-UHFFFAOYSA-N
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Description

3-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(4-cyanooxan-4-yl)benzoic acid

InChI

InChI=1S/C13H13NO3/c14-9-13(4-6-17-7-5-13)11-3-1-2-10(8-11)12(15)16/h1-3,8H,4-7H2,(H,15,16)

InChI Key

WBJZPJRQCLHHPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate 80 (1.3 g, 5.3 mmol) in (25 mL) of THF/MeOH/H2O (3/1/1) was added lithium hydroxide (419 mg, 17.5 mmol) in water (5 mL) and stirred overnight at rt. The reaction mixture was concentrated and extracted with CH2Cl2 to remove the excess of bis(2-chloroethyl)ether. The aqueous layer was then acidified with 2N HCl solution to (pH=1) and extracted with CH2Cl2. Organic layer was washed with brine and evaporated to give 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoic acid 81 (526 mg, 42%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate (0.62 g, 2.5 mmol) in tetrahydrofuran (6.0 mL) were added lithium hydroxide-monohydrate (0.18 g, 4.3 mmol), methanol (2.0 mL) and water (2.0 mL), and the mixture was stirred at room temperature for 12 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (5.0 mL). The mixture was adjusted to pH 3 by slowly adding 1N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure to give the title compound (0.48 g, 83%) as a white powder.
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
lithium hydroxide-monohydrate
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
83%

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